molecular formula C15H12N2O2 B1271114 2-Pyridin-2-ylmethyl-4H-isoquinolin-1,3-dion CAS No. 67213-74-5

2-Pyridin-2-ylmethyl-4H-isoquinolin-1,3-dion

Katalognummer: B1271114
CAS-Nummer: 67213-74-5
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: NODLVRDDVBGXOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoquinoline and contains a pyridine ring attached to the isoquinoline core. Its molecular formula is C15H12N2O2, and it has a molecular weight of 252.268 g/mol .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that derivatives of isoquinoline compounds, including 2-pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione, exhibit significant antitumor properties. A study highlighted that a series of isoquinoline derivatives demonstrated potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation and is often dysregulated in cancer cells. The introduction of various substituents on the phenyl ring was shown to enhance the inhibitory activity against CDK4, making these compounds promising candidates for cancer therapy .

Kinase Inhibition

The compound acts as a potent inhibitor of CDK4/D1 kinase activity, with an IC50 value of 30 nM, indicating strong binding affinity. This selectivity allows it to affect cancer cell proliferation effectively while minimizing effects on other kinases such as CDK2 and CDK1 at higher concentrations . This property is particularly valuable in the development of targeted cancer therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione has been explored through various methodologies that emphasize the importance of structural modifications in enhancing biological activity.

Synthetic Pathways

The synthesis typically involves multi-step reactions where starting materials are modified to introduce the pyridine moiety and isoquinoline scaffold. The synthetic routes often utilize reactions such as Mannich reactions or cyclization processes to achieve the desired compound with high yields .

Structure-Activity Relationship

The SAR studies reveal that specific substitutions on the isoquinoline core significantly influence the biological activities of these compounds. For instance, the presence of hydroxyl or halogen substituents on the phenyl ring enhances CDK4 inhibitory activity . Understanding these relationships aids in designing more potent derivatives for therapeutic use.

Broader Implications in Drug Design

The unique properties of 2-pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione extend beyond anticancer applications. Its structure allows for modifications that can lead to enhanced pharmacokinetic properties such as solubility and permeability, which are critical for drug development . The ability to easily introduce different functional groups opens avenues for creating a diverse library of compounds aimed at various therapeutic targets.

Comprehensive Data Table

Application AreaDescriptionKey Findings
Antitumor ActivityInhibition of CDK4 kinasePotent selective inhibitors with IC50 = 30 nM
Kinase InhibitionTargets CDK4/D1 with minimal effects on CDK2/CDK1Effective against HCT116 and MCF-7 cancer cells
Drug Design PotentialModifiable structure enhances pharmacokinetic propertiesImproved solubility and membrane permeability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione typically involves the reaction of isoquinoline derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of isoquinoline-1,3-dione with pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Wirkmechanismus

The mechanism of action of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline: The parent compound of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione.

    Pyridine: Another parent compound that contributes to the structure of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione.

    Quinoline: A structurally similar compound with a fused benzene and pyridine ring.

Uniqueness

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is unique due to its dual ring structure, combining both isoquinoline and pyridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biologische Aktivität

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione can be represented as follows:

Chemical Structure

This compound features an isoquinoline core which is known for its pharmacological activities. The presence of the pyridine ring enhances its interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione. It has been shown to inhibit various cancer cell lines through different mechanisms:

  • Cell Proliferation Inhibition : Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against several cancer types, including prostate cancer and hepatocellular carcinoma. For instance, one study reported IC50 values ranging from 0.85 to 3.32 μM for different cancer cell lines, indicating potent activity against these malignancies .
  • Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. This is achieved through the dysregulation of mitotic spindles and subsequent activation of caspases involved in apoptosis pathways .
  • Targeting Kinases : It has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline core can enhance potency and selectivity against CDK4 over CDK2 and CDK1 .

Other Biological Activities

In addition to its anticancer effects, 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione has demonstrated various other biological activities:

  • Antimicrobial Activity : Some derivatives show promising antimicrobial properties, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound interacts with various enzymes, influencing metabolic pathways and cellular processes. For example, it has been noted to inhibit enzymes involved in oxidative stress response and apoptosis regulation.

Case Studies

Several studies have investigated the biological activity of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione and its derivatives:

StudyFindings
Study 1 Identified as a potent CDK4 inhibitor with IC50 values < 5 μM in biochemical assays .
Study 2 Demonstrated anti-proliferative effects across multiple cancer cell lines with significant induction of apoptosis .
Study 3 Explored SAR leading to enhanced potency through structural modifications .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound include:

  • Binding Interactions : The compound's effectiveness is partly due to its ability to form hydrogen bonds with target enzymes and proteins, influencing their activity and stability .
  • Gene Expression Modulation : It modulates the expression of genes associated with cell cycle regulation and apoptosis, impacting overall cellular behavior.

Eigenschaften

IUPAC Name

2-(pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-9-11-5-1-2-7-13(11)15(19)17(14)10-12-6-3-4-8-16-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLVRDDVBGXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368403
Record name 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67213-74-5
Record name 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.